![molecular formula C9H6O5P- B1209041 Columbamine iodide CAS No. 2007-07-0](/img/structure/B1209041.png)
Columbamine iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-3-{[Oxido(oxo)phosphoranyl]oxy}-2-phenylacrylate is an organic compound belonging to the class of styrenes, which are organic compounds containing an ethenylbenzene moiety. This compound is characterized by the presence of a phosphoranyl group, which is a phosphorus atom bonded to four oxygen atoms, one of which is double-bonded. The compound has a molecular formula of C9H6O5P and a molecular weight of 224.995 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-{[Oxido(oxo)phosphoranyl]oxy}-2-phenylacrylate typically involves the reaction of a phenylacrylate derivative with a phosphorus oxychloride reagent under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product. The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of (2Z)-3-{[Oxido(oxo)phosphoranyl]oxy}-2-phenylacrylate involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-quality compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-3-{[Oxido(oxo)phosphoranyl]oxy}-2-phenylacrylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphoranyl derivatives, while reduction may produce reduced phosphoranyl compounds. Substitution reactions can result in a wide range of substituted phenylacrylate derivatives .
Wissenschaftliche Forschungsanwendungen
(2Z)-3-{[Oxido(oxo)phosphoranyl]oxy}-2-phenylacrylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2Z)-3-{[Oxido(oxo)phosphoranyl]oxy}-2-phenylacrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-3-{[Oxido(oxo)phosphoranyl]oxy}-2-phenylacrylate: Similar structure but with a different geometric configuration.
(2Z)-3-{[Oxido(oxo)phosphoranyl]oxy}-2-methylacrylate: Similar structure but with a methyl group instead of a phenyl group.
(2Z)-3-{[Oxido(oxo)phosphoranyl]oxy}-2-ethylacrylate: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
(2Z)-3-{[Oxido(oxo)phosphoranyl]oxy}-2-phenylacrylate is unique due to its specific geometric configuration and the presence of a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
2007-07-0 |
---|---|
Molekularformel |
C9H6O5P- |
Molekulargewicht |
225.11 g/mol |
IUPAC-Name |
3,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-ol;iodide |
InChI |
InChI=1S/C9H7O5P/c10-9(11)8(6-14-15(12)13)7-4-2-1-3-5-7/h1-6H,(H,10,11)/p-1/b8-6- |
InChI-Schlüssel |
WSMRUPUEYOBWRC-VURMDHGXSA-M |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C/OP(=O)=O)/C(=O)[O-] |
SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)O)OC.[I-] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=COP(=O)=O)C(=O)[O-] |
Synonyme |
dehydrocorydalmine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.